

Multi-Leu Peptide: A Technical Guide to its Mechanism of Action on PACE4

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Compound of Interest

Compound Name: Multi-Leu peptide

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Introduction

Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a member of the proprotein convertase family of serine endoproteases, has emerged as a significant therapeutic target, particularly in the context of prostate cancer. PACE4 is responsible for the proteolytic maturation of a variety of precursor proteins, including growth factors, hormones, and receptors, thereby playing a crucial role in cellular proliferation and differentiation. Its overexpression in prostate cancer correlates with tumor progression, making it an attractive target for inhibitor development. The Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH₂, is a potent and selective inhibitor of PACE4.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of the **Multi-Leu peptide** on PACE4, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Core Mechanism of Action

The **Multi-Leu peptide** functions as a competitive inhibitor of PACE4.[3] Its mechanism of action is multifaceted, involving specific recognition at the enzyme's active site and a requirement for intracellular localization to exert its anti-proliferative effects.

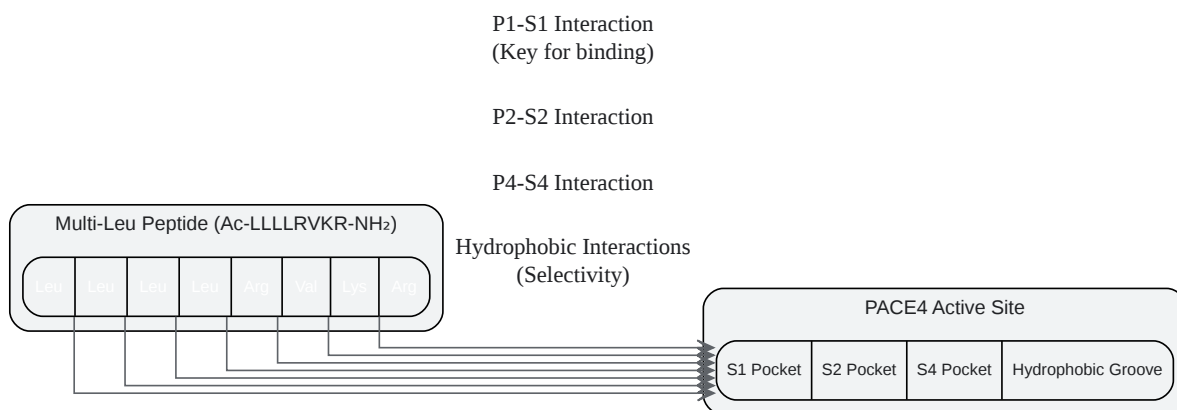
The core of the peptide's inhibitory activity and selectivity lies in its amino acid sequence. The C-terminal -RVKR- motif mimics the consensus cleavage site of PACE4 substrates, allowing it to bind to the enzyme's catalytic domain. The N-terminal tetra-leucine (-LLLL-) extension is

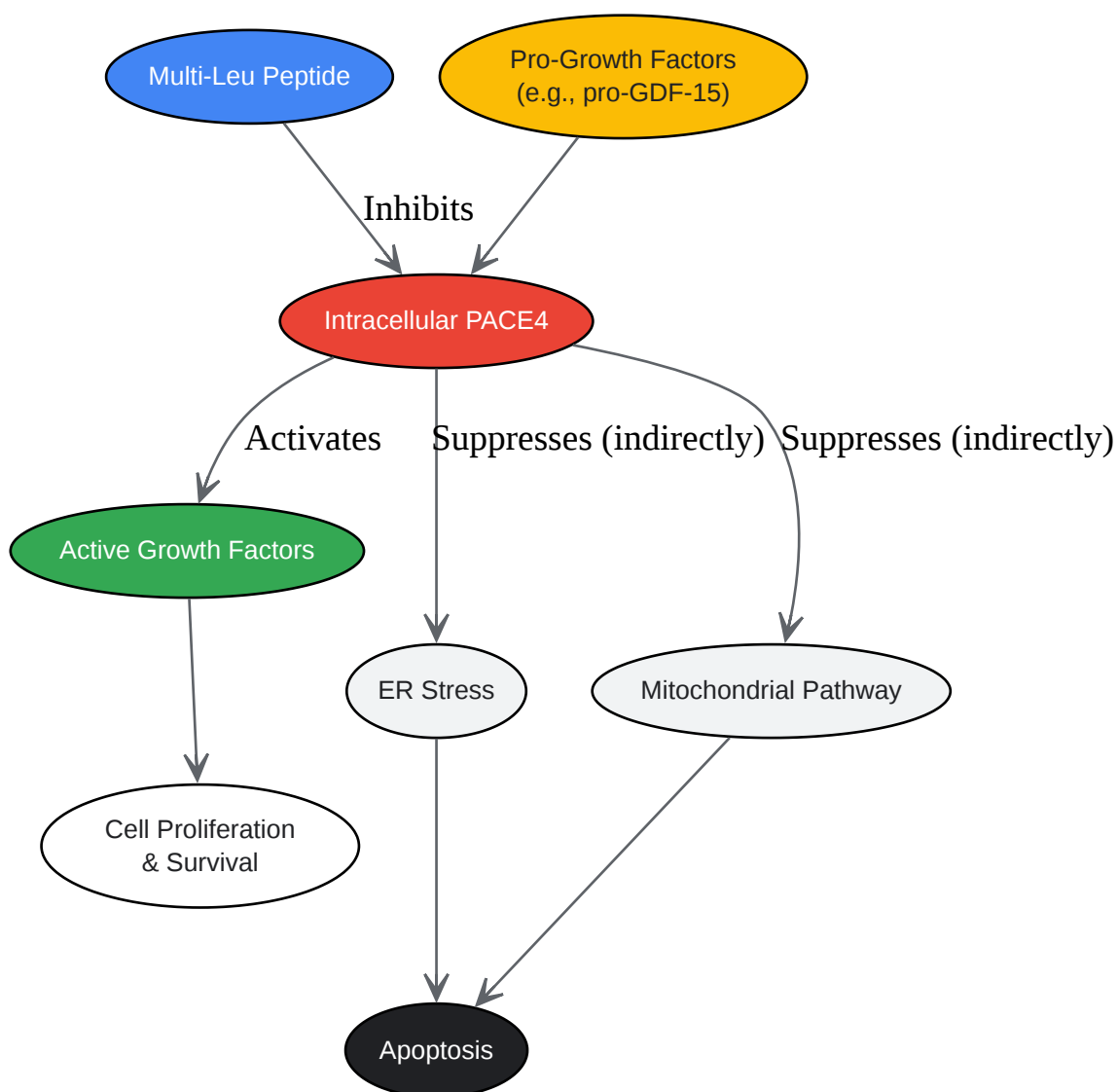
crucial for its high affinity and selectivity for PACE4 over other proprotein convertases like furin. [1] While peptides with three to four leucine residues are the most potent, the tetra-leucine configuration confers a 20 to 22-fold greater selectivity for PACE4 over furin.[1] This selectivity is critical, as non-specific inhibition of ubiquitously expressed convertases like furin can lead to toxicity.[1]

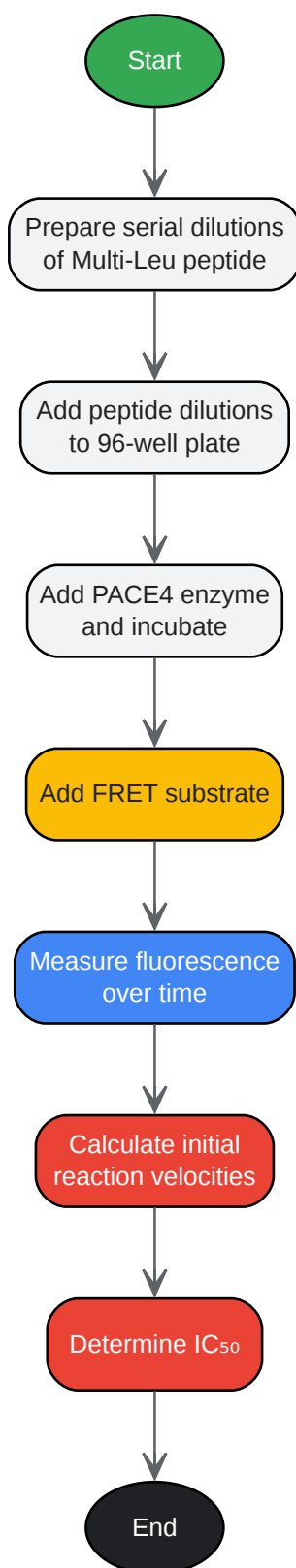
For its anti-proliferative effects on cancer cells to manifest, the **Multi-Leu peptide** must be internalized.[2][4] Studies have shown that modifications preventing cell entry abrogate its ability to inhibit cancer cell growth, indicating that the peptide targets intracellular PACE4.[2] The hydrophobic nature of the tetra-leucine core is thought to facilitate its entry into cells.[4]

Hypothesized Binding Model

In the absence of a crystal structure of the **Multi-Leu peptide** in complex with PACE4, a hypothesized binding model can be proposed based on the known substrate specificity of PACE4. The P1 arginine of the peptide likely occupies the S1 specificity pocket of PACE4, forming a salt bridge with an acidic residue. The P2 and P4 basic residues (lysine and arginine, respectively) would interact with acidic residues in the S2 and S4 subsites. The extended leucine residues at P5-P8 are thought to interact with a hydrophobic groove on the surface of PACE4, contributing to the high affinity and selectivity of the inhibitor.







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